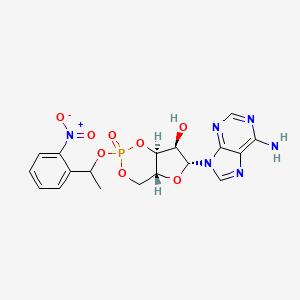
Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester
Descripción general
Descripción
Adenosine 3',5'-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester, commonly known as 2'-nitrophenyl-cAMP, is a cyclic nucleotide derivative that is widely used in scientific research. It is a potent activator of protein kinase A (PKA) and has been used to study the biochemical and physiological effects of cAMP in various cell types.
Mecanismo De Acción
2'-nitrophenyl-cAMP acts as a potent activator of Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester by binding to the regulatory subunit of the enzyme, causing its dissociation from the catalytic subunit. This results in the activation of the catalytic subunit, which then phosphorylates downstream targets such as ion channels, transcription factors, and other signaling molecules. The activation of this compound by 2'-nitrophenyl-cAMP leads to a variety of downstream effects, including increased neurotransmitter release, enhanced insulin secretion, and altered gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-nitrophenyl-cAMP are largely mediated by its activation of this compound. The activation of this compound by 2'-nitrophenyl-cAMP leads to the phosphorylation of downstream targets, resulting in a variety of effects on cellular processes. For example, this compound activation by 2'-nitrophenyl-cAMP has been shown to enhance neurotransmitter release in neurons, increase insulin secretion in pancreatic beta cells, and regulate gene expression in various cell types. Additionally, this compound activation by 2'-nitrophenyl-cAMP has been shown to modulate cardiac function, immune cell activation, and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2'-nitrophenyl-cAMP in lab experiments is its potency as a Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester activator. This allows for the activation of this compound at lower concentrations of the compound, reducing the potential for off-target effects. Additionally, 2'-nitrophenyl-cAMP is stable and easy to handle, making it a convenient tool for studying the effects of this compound activation in vitro.
One limitation of using 2'-nitrophenyl-cAMP in lab experiments is its potential for non-specific effects. While the compound is a potent activator of this compound, it may also interact with other signaling pathways or cellular processes, leading to off-target effects. Additionally, the use of 2'-nitrophenyl-cAMP may not accurately reflect the physiological levels of cAMP in vivo, which may limit the relevance of the results obtained from lab experiments.
Direcciones Futuras
There are several future directions for research involving 2'-nitrophenyl-cAMP. One area of interest is the development of more specific and potent Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester activators that can be used to study the role of this compound in various cellular processes. Additionally, the use of 2'-nitrophenyl-cAMP in combination with other compounds or techniques, such as optogenetics, may provide new insights into the regulation of this compound activity in vivo. Finally, the use of 2'-nitrophenyl-cAMP in animal models may help to elucidate the physiological role of cAMP signaling in various organ systems.
Aplicaciones Científicas De Investigación
2'-nitrophenyl-cAMP has been used extensively in scientific research to study the role of cAMP in various biological processes. It is a potent activator of Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester, which plays a crucial role in regulating cellular processes such as metabolism, gene expression, and cell proliferation. 2'-nitrophenyl-cAMP has been used to study the effects of this compound activation on ion channels, neurotransmitter release, and synaptic plasticity in neurons. It has also been used to investigate the role of cAMP in insulin secretion, cardiac function, and immune cell activation.
Propiedades
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-[1-(2-nitrophenyl)ethoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N6O8P/c1-9(10-4-2-3-5-11(10)24(26)27)31-33(28)29-6-12-15(32-33)14(25)18(30-12)23-8-22-13-16(19)20-7-21-17(13)23/h2-5,7-9,12,14-15,18,25H,6H2,1H3,(H2,19,20,21)/t9?,12-,14-,15-,18-,33?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQHCCPGJNHSSM-YNHFATDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP2(=O)OCC3C(O2)C(C(O3)N4C=NC5=C(N=CN=C54)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP2(=O)OC[C@@H]3[C@@H](O2)[C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N6O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B3364471.png)
![1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B3364480.png)
![1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B3364490.png)
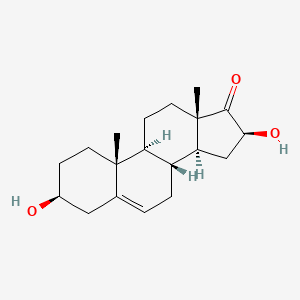
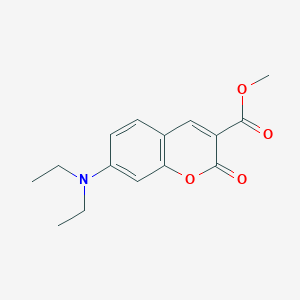
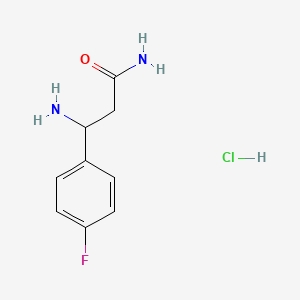
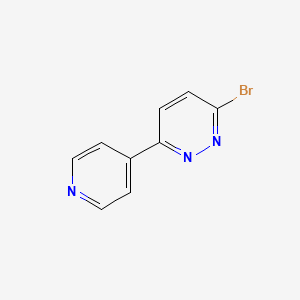
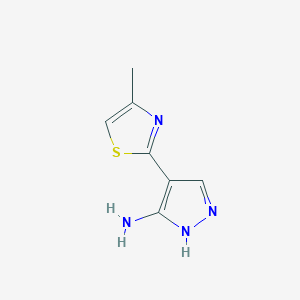
![Palladium, chloro[2'-(dicyclohexylphosphino-kappaP)-N,N-dimethyl[1,1'-biphenyl]-2-amine][2-[1-[(4-methylphenyl)imino-kappaN]ethyl]ferrocenyl-kappaC]-,](/img/structure/B3364529.png)
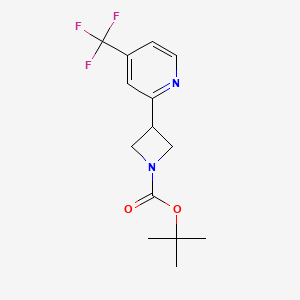
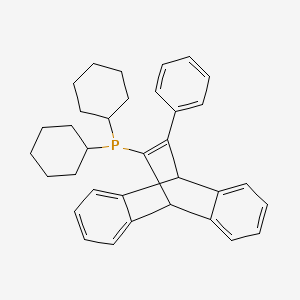
![Dicyclohexyl[9,10-dihydro-12-(2-methoxyphenyl)-9,10-ethenoanthracen-11-yl]phosphine](/img/structure/B3364551.png)

